3-Ethynylbenzenethiol
Description
Significance of Terminal Alkynes in Synthetic Chemistry and Materials Science
Terminal alkynes are organic molecules containing a carbon-carbon triple bond at the end of a carbon chain. This functional group is a cornerstone of modern synthetic chemistry due to its diverse reactivity. diva-portal.orgresearchgate.net The high electron density of the triple bond and the acidity of the terminal proton make it a versatile building block for constructing more complex molecular architectures. organic-chemistry.org
One of the most prominent applications of terminal alkynes is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction is known for its high efficiency, reliability, and biocompatibility, allowing for the straightforward formation of stable triazole rings that can link different molecular fragments. organic-chemistry.orgtcichemicals.com Beyond click chemistry, terminal alkynes are crucial reactants in various metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, which are fundamental methods for forming carbon-carbon bonds. mdpi.comacs.org
In materials science, the rigid, linear structure of the alkyne group is exploited in the synthesis of conjugated polymers like poly(phenyleneethynylene)s. These materials are investigated for their potential use as "molecular wires" in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). diva-portal.org The ability of terminal alkynes to react with surfaces provides another avenue for the development of advanced materials. researchgate.net
Role of Thiol Moieties in Organic Transformations and Advanced Materials Development
Thiols, also known as mercaptans, are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org The thiol group is highly valued in organic chemistry and materials science for several key properties.
One of the most significant applications of thiols is in the formation of self-assembled monolayers (SAMs) on the surfaces of noble metals, particularly gold. diva-portal.orgacs.orgacs.org The strong, covalent bond that forms between sulfur and gold allows for the creation of highly ordered, single-molecule-thick films. diva-portal.orgacs.org These SAMs can be used to precisely control the surface properties of materials, such as wettability and electronic characteristics, and to serve as platforms for building more complex surface architectures. acs.orgsurfacesciencelab.com
In organic synthesis, the thiol group is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻). wikipedia.org This reactivity is harnessed in nucleophilic substitution and addition reactions, including the thiol-ene and thiol-yne reactions, which are efficient methods for forming carbon-sulfur bonds and are considered click reactions due to their high yields and selectivity. acs.orgmdpi.com Furthermore, aromatic thiols have been investigated as highly effective redox buffers that can accelerate the folding of proteins containing disulfide bonds. nih.gov
Unique Synergistic Reactivity and Structural Features of 3-Ethynylbenzenethiol
This compound is a bifunctional molecule that uniquely combines the functionalities of a terminal alkyne and a thiol on a single aromatic ring. This arrangement allows for orthogonal reactivity, where each functional group can react independently without interfering with the other. The thiol group serves as a robust anchor for binding to metal surfaces, most notably gold, to form stable self-assembled monolayers. diva-portal.orgacs.org Simultaneously, the terminal ethynyl (B1212043) group is available for a wide array of chemical transformations, such as the highly efficient azide-alkyne "click" reactions. organic-chemistry.orgtcichemicals.com
This synergistic design makes this compound an ideal molecular linker. It can be used to functionalize surfaces by first attaching to a substrate via the thiol group and then using the outward-facing ethynyl group to attach other molecules, such as biomolecules or polymers. This capability is crucial for the development of biosensors, functional coatings, and platforms for molecular electronics.
Below are the key physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆S |
| Molecular Weight | 134.20 g/mol |
| CAS Number | 1638942-77-4 |
| Canonical SMILES | C#CC1=CC(=CC=C1)S |
Data sourced from PubChem CID 20515237. researchgate.net
Overview of Research Trajectories for Aromatic Ethynyl Thio-Derivatives
The research trajectory for aromatic ethynyl thio-derivatives is primarily focused on leveraging their bifunctional nature for applications in materials science and nanotechnology. A significant area of investigation is their use in creating functionalized surfaces through self-assembled monolayers (SAMs). diva-portal.orgacs.org By forming a SAM on a gold surface using the thiol anchor, a surface decorated with reactive alkyne groups is created. These surfaces can then be modified with a vast range of molecules through click chemistry, enabling the development of custom biosensors, chemical sensors, and platforms for studying cell-surface interactions. researchgate.net
Another major research direction is in the field of molecular electronics. Oligo(phenyleneethynylene) thiols, which are longer-chain analogs of this compound, are being extensively studied as potential molecular wires. diva-portal.orgbeilstein-journals.org The thiol group provides a reliable connection to metal electrodes, while the conjugated phenylene-ethynylene backbone facilitates electron transport. Understanding the structure, packing, and electronic properties of these molecules in SAMs is crucial for designing and fabricating functional molecular-scale electronic devices. diva-portal.orgbeilstein-journals.orgacs.org
Furthermore, these compounds serve as versatile building blocks in polymer chemistry. The thiol and alkyne groups can participate in thiol-yne polymerization reactions to create sulfur-containing polymers with high refractive indices and other interesting optical and physical properties. acs.org The ability to precisely control the structure and functionality of these polymers makes them attractive for applications in advanced optical materials and drug delivery systems.
A Comprehensive Examination of the Synthesis of this compound
The aromatic thiol derivative, this compound, is a molecule of significant interest in various fields of chemical research due to its unique combination of a reactive thiol group and a versatile ethynyl moiety on a benzene (B151609) ring. This structure allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including polymers and materials with specific electronic and optical properties. This article delves into the primary synthetic methodologies for preparing this compound and related chemical structures, focusing on the key strategies for introducing the ethynyl and thiol functionalities.
Strategies for Introducing the Ethynyl Functionality onto Aromatic Rings
The introduction of an ethynyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Several reliable methods have been developed to achieve this, with palladium-catalyzed cross-coupling reactions and elimination reactions from halogenated precursors being among the most prominent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.idresearchgate.net For the synthesis of precursors to this compound, a suitable starting material would be a 3-halobenzenethiol derivative.
The general reaction scheme involves the coupling of a terminal alkyne, such as trimethylsilylacetylene (B32187), with a halogenated benzene ring. The use of a protected alkyne like trimethylsilylacetylene is common to prevent undesired side reactions, such as the homocoupling of the terminal alkyne. wikipedia.orgscielo.br Following the coupling reaction, the protecting group is removed to yield the desired terminal alkyne. wikipedia.orgscielo.br
A typical Sonogashira coupling procedure involves reacting an aryl iodide with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) salt, like copper(I) iodide, in a suitable solvent like triethylamine (B128534) at room temperature. walisongo.ac.idmdpi.com The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC). walisongo.ac.id
| Catalyst System | Reactants | Key Features |
| PdCl₂(PPh₃)₂ / CuI | Aryl Halide, Terminal Alkyne | Mild reaction conditions, good functional group tolerance. walisongo.ac.idresearchgate.net |
| Pd(OAc)₂ / Ligand | Aryl Halide, Terminal Alkyne | Copper-free variations exist, reducing potential contamination. |
This table summarizes common catalyst systems and reactants used in Sonogashira coupling reactions for the synthesis of aryl alkynes.
Research has also focused on developing more efficient and environmentally friendly protocols, including the use of aqueous media and copper-free conditions. scielo.br These advancements have expanded the scope and applicability of the Sonogashira reaction in organic synthesis.
Elimination Reactions from Halogenated Precursors
An alternative strategy for introducing the ethynyl group involves elimination reactions from suitable precursors. A common approach is the dehydrohalogenation of dihaloalkanes or vinyl halides. For instance, phenylacetylene (B144264) can be prepared by the elimination of hydrogen bromide from styrene (B11656) dibromide using a strong base like sodium amide in ammonia, or from bromostyrene using molten potassium hydroxide. wikipedia.org
This strategy can be adapted for the synthesis of substituted ethynylbenzenes. The synthesis of 1,1-dibromo-1-alkenes from aldehydes, followed by treatment with a base like cesium carbonate, has been shown to be an effective route to terminal alkynes. researchgate.net This two-step sequence provides a viable pathway to the ethynyl functionality on an aromatic ring.
Adaptations for Thiol-Containing Substrates
When synthesizing thiol-containing aryl alkynes, the presence of the thiol group requires special consideration due to its potential to interfere with the catalytic cycle of coupling reactions or to undergo undesired side reactions. The sulfur atom in thiols can act as a poison for palladium catalysts. ethz.ch
To circumvent these issues, the thiol group is often protected during the synthesis. A common protecting group for thiols is the acetyl group, which can be introduced to form a thioacetate. This protected form is generally more stable under the conditions of the Sonogashira coupling. The acetyl group can be later removed to regenerate the free thiol. cmu.edu
Another approach involves performing the coupling reaction on a precursor that does not yet contain the thiol group. For example, a halogenated nitrobenzene (B124822) or aniline (B41778) derivative can be subjected to the Sonogashira coupling, followed by a series of transformations to convert the nitro or amino group into a thiol.
Approaches for Incorporating the Thiol Group into Ethynylbenzene Scaffolds
Once the ethynylbenzene framework is in place, the next critical step is the introduction of the thiol group. Several synthetic routes are available for this transformation, primarily involving nucleophilic substitution or the reduction of sulfur-containing functional groups.
Nucleophilic Substitution Routes
The direct introduction of a thiol group via nucleophilic aromatic substitution is generally challenging. A more common and effective approach involves the use of sulfur nucleophiles in SN2-type reactions with suitable alkyl halides. libretexts.org For the synthesis of benzenethiols, this often involves the conversion of an aromatic amine to a diazonium salt, which is then reacted with a sulfur-containing nucleophile.
An alternative method for preparing thiols from alkyl halides that avoids the common side reaction of sulfide (B99878) formation is the use of thiourea (B124793). The alkyl halide reacts with thiourea to form an alkyl isothiourea salt, which is then hydrolyzed with a base to yield the thiol. libretexts.orglibretexts.org
In the context of this compound, a precursor such as 3-ethynylbenzyl halide could be reacted with a sulfur nucleophile. However, the synthesis of such a precursor might be multi-stepped. A more direct approach could involve the use of a palladium-catalyzed C-S cross-coupling reaction, where an aryl halide (e.g., 3-ethynyl-1-iodobenzene) is reacted with a thiol source. researchgate.net
Reduction of Disulfides or Sulfonyl Chlorides
A widely used and reliable method for the preparation of aromatic thiols is the reduction of corresponding disulfides or sulfonyl chlorides. libretexts.orglibretexts.org
Reduction of Disulfides: Symmetrical disulfides can be readily cleaved to form two equivalents of the corresponding thiol. libretexts.org This reduction can be achieved using various reducing agents. A common laboratory method involves the use of zinc and an acid. libretexts.org Other reducing agents include magnesium in methanol (B129727) and various phosphines in the presence of water. tandfonline.comthieme-connect.com Thiol-disulfide exchange reactions, often employing an excess of a thiol reagent like dithiothreitol (B142953) (DTT), are also effective for the reduction of disulfides. wikipedia.orgmdpi.com
| Reducing Agent | Substrate | Key Features |
| Zinc / Acid | Disulfide | A classic and effective method for thiol formation. libretexts.org |
| Mg / Methanol | Disulfide | An efficient reduction method. tandfonline.com |
| Triphenylphosphine / Water | Disulfide | Widely used for in situ reduction. thieme-connect.com |
| Dithiothreitol (DTT) | Disulfide | A common reagent for thiol-disulfide exchange. wikipedia.orgmdpi.com |
| Sodium Borohydride | Disulfide | A chemoselective reducing agent. tandfonline.com |
This table highlights various reagents used for the reduction of disulfides to thiols.
Reduction of Sulfonyl Chlorides: Aromatic sulfonyl chlorides are often readily available starting materials that can be efficiently reduced to the corresponding thiols. A traditional method involves the use of zinc powder and a dilute acid, such as sulfuric or hydrochloric acid. core.ac.ukgoogle.com However, this method generates metal salt by-products. core.ac.uk
More modern and environmentally friendly approaches utilize catalytic hydrogenation. For instance, aromatic sulfonyl chlorides can be hydrogenated over a palladium on carbon (Pd/C) catalyst to produce aromatic thiols with water and hydrochloric acid as the only by-products. core.ac.uk Other methods include reduction with hydrogen in the presence of a palladium catalyst and a base. google.com
The synthesis of sulfonyl chlorides themselves can be achieved through the oxidative chlorination of thiols or disulfides using reagents like hydrogen peroxide and zirconium tetrachloride. organic-chemistry.org
The synthesis of this compound requires a strategic combination of methods to introduce both the ethynyl and thiol functionalities onto the benzene ring. The Sonogashira coupling and elimination reactions are primary routes for installing the ethynyl group, with considerations for protecting the thiol or introducing it at a later stage. The incorporation of the thiol group is most reliably achieved through the reduction of disulfide or sulfonyl chloride precursors, offering high yields and procedural simplicity. The choice of a specific synthetic pathway will depend on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. The versatility of these methodologies provides chemists with a robust toolkit for accessing this compound and related structures for further applications in materials science and organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1638942-77-4 |
|---|---|
Molecular Formula |
C8H6S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
3-ethynylbenzenethiol |
InChI |
InChI=1S/C8H6S/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H |
InChI Key |
MWMHNOAARFIRCB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)S |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural assignment of 3-Ethynylbenzenethiol in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise chemical environment of each proton and carbon atom can be determined.
¹H NMR Spectroscopic Analysis of Ethynyl (B1212043) and Thiol Protons
The ¹H NMR spectrum provides distinct signals for the protons of the ethynyl and thiol groups, which are crucial for confirming the molecule's identity.
The thiol proton (-SH) is expected to appear as a singlet in the region of δ 3.5-4.5 ppm. In the parent compound, benzenethiol (B1682325), this proton resonates around δ 3.40 ppm chemicalbook.com. The chemical shift of the thiol proton can be influenced by solvent, concentration, and temperature due to varying degrees of hydrogen bonding organicchemistrydata.org.
The ethynyl proton (≡C-H) gives rise to a sharp singlet, typically observed around δ 3.0-3.5 ppm. This downfield shift, relative to aliphatic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond. The circulation of π-electrons in the triple bond generates a local magnetic field that deshields the attached proton.
The four protons on the aromatic ring will appear in the characteristic downfield region for aromatic compounds, between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns will be indicative of the 1,3-substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous compounds and general chemical shift principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiol (-SH ) | 3.5 - 4.5 | Singlet (s) |
| Ethynyl (≡C-H ) | 3.0 - 3.5 | Singlet (s) |
| Aromatic (-C₆H ₄-) | 7.0 - 7.5 | Multiplet (m) |
¹³C NMR Spectroscopic Characterization of Aromatic and Alkynyl Carbons
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The alkynyl carbons (-C≡C-) are characteristically found in the δ 65-90 ppm range pdx.edu. The carbon attached to the proton (≡C-H) typically resonates at a slightly lower chemical shift than the carbon attached to the aromatic ring (Ar-C≡). For comparison, in 3-ethynyltoluene, the alkynyl carbons appear at approximately δ 83.5 and 77.5 ppm.
The aromatic carbons resonate in the δ 120-150 ppm region libretexts.org. The carbon atom directly bonded to the thiol group (C-S) and the carbon atom bonded to the ethynyl group (C-C≡) are expected to have distinct chemical shifts from the other four aromatic carbons due to the electronic effects of the substituents. The signals for the six aromatic carbons are expected to be distinct, reflecting the meta-substitution pattern.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous compounds and general chemical shift principles.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Alkynyl (C ≡CH) | 80 - 85 |
| Alkynyl (-C≡C H) | 75 - 80 |
| Aromatic (C -S) | 128 - 132 |
| Aromatic (C -C≡) | 122 - 126 |
| Aromatic (other C-H) | 128 - 135 |
Two-Dimensional NMR Methodologies for Connectivity and Structure Confirmation
While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by establishing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions and the 1,3-substitution pattern. No cross-peaks would be expected for the ethynyl and thiol protons as they are typically observed as singlets without coupling to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It would show a cross-peak connecting the ethynyl proton signal to the signal of the terminal alkynyl carbon (≡C-H). It would also definitively link each aromatic proton signal to its directly attached aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations. HMBC is invaluable for piecing together the molecular framework. Key expected correlations for this compound would include:
A correlation from the ethynyl proton (≡C-H) to the quaternary alkynyl carbon (Ar-C≡) and to the aromatic carbon to which the ethynyl group is attached (C-1).
Correlations from the aromatic protons to their neighboring carbons, which would confirm the substitution pattern and the assignments of the quaternary aromatic carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including IR and Raman, are highly effective for identifying the specific functional groups present in this compound by detecting their characteristic vibrational frequencies.
Vibrational Modes of Ethynyl and Thiol Groups
The ethynyl and thiol groups give rise to highly characteristic bands in both IR and Raman spectra.
Thiol (-SH) Vibrations:
The S-H stretching vibration typically appears as a weak but sharp band in the IR spectrum in the range of 2550-2600 cm⁻¹. This region has few other absorptions, making this band a reliable indicator of the thiol group.
The C-S-H bending mode is observed in Raman spectra around 850 cm⁻¹ rsc.org.
Ethynyl (-C≡CH) Vibrations:
The ≡C-H stretching vibration gives a strong, sharp absorption band in the IR spectrum around 3300 cm⁻¹ pressbooks.pubmanifoldapp.orgorgchemboulder.com. This is a very distinctive peak for a terminal alkyne.
The C≡C stretching vibration results in a band in the 2100-2140 cm⁻¹ region orgchemboulder.comlibretexts.orglibretexts.org. This absorption is typically weak in the IR spectrum for aromatic alkynes but can be stronger in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity (IR) |
| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak, Sharp |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2140 | Weak to Medium |
Analysis of Aromatic Ring Vibrations
The substituted benzene (B151609) ring exhibits several characteristic vibrational modes.
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range libretexts.org. These peaks distinguish aromatic C-H bonds from aliphatic C-H bonds, which appear just below 3000 cm⁻¹ spectroscopyonline.com.
Aromatic C=C Stretching (Ring Modes): The stretching and contracting of the carbon-carbon bonds within the aromatic ring produce a series of sharp bands, often of variable intensity, in the 1450-1600 cm⁻¹ region pressbooks.publibretexts.org. For benzenethiol, prominent Raman peaks are observed at approximately 1574-1584 cm⁻¹ arxiv.orgresearchgate.net.
C-H Out-of-Plane Bending: Strong absorptions in the IR spectrum between 675 and 900 cm⁻¹ are due to the C-H out-of-plane ("oop") bending vibrations libretexts.org. The exact position and number of these bands are highly diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) pattern, strong bands are typically expected in the 690-710 cm⁻¹ and 750-790 cm⁻¹ regions.
Table 4: Characteristic Vibrational Frequencies for the Aromatic Ring in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Ring Stretch | 1450 - 1600 |
| C-H Out-of-Plane Bending (meta) | 690 - 710 and 750 - 790 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry of this compound, with a molecular formula of C₈H₆S, provides definitive confirmation of its molecular mass and offers a detailed map of its fragmentation pathways under ionization. The molecular weight of the compound is approximately 134.19 atomic mass units. In a mass spectrum, the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 134.
The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways are anticipated:
Loss of a Hydrogen Radical: A common initial fragmentation step for many organic molecules is the loss of a hydrogen atom, leading to a relatively stable [M-1]⁺ ion. In this case, it would result in a fragment with an m/z of 133.
Loss of the Thiol Radical: Cleavage of the C-S bond can lead to the expulsion of a thiol radical (•SH), resulting in a phenylacetylene (B144264) cation fragment [C₈H₅]⁺ at m/z 101.
Loss of the Ethynyl Radical: Fragmentation can also occur at the ethynyl group, involving the cleavage of the bond between the benzene ring and the acetylene moiety. This would result in the loss of an ethynyl radical (•C₂H) and the formation of a thiophenyl cation [C₆H₅S]⁺ at m/z 109.
Formation of Phenyl Cation: Aromatic compounds often show a characteristic fragment corresponding to the phenyl cation [C₆H₅]⁺ at m/z 77, which can be formed through more complex rearrangement and fragmentation pathways.
These predicted fragmentation patterns provide a structural fingerprint for the identification and verification of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Ion |
|---|---|---|
| 134 | Molecular Ion | [C₈H₆S]⁺• |
| 133 | Loss of Hydrogen Radical | [C₈H₅S]⁺ |
| 109 | Loss of Ethynyl Radical | [C₆H₅S]⁺ |
| 101 | Loss of Thiol Radical | [C₈H₅]⁺ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While specific X-ray crystallography data for this compound is not publicly available, its solid-state structure can be reliably inferred from crystallographic data of closely related compounds, such as benzenethiol and phenylacetylene. These analyses provide precise measurements of bond lengths and angles and reveal the nature of intermolecular forces that govern crystal packing.
Determination of Bond Lengths, Angles, and Conformations
The molecular geometry of this compound is primarily defined by its sp²-hybridized aromatic ring and sp-hybridized ethynyl group. The benzene ring is expected to be planar, with the sulfur and ethynyl carbon atoms lying in the same plane.
Bond Lengths: The carbon-carbon bonds within the benzene ring are expected to have lengths of approximately 1.397 Å, characteristic of aromatic systems nist.gov. The C-S bond length is anticipated to be around 1.75 Å, similar to that in benzenethiol. For the ethynyl group, the C≡C triple bond length is approximately 1.20 Å, and the bond connecting it to the benzene ring (C-C) is around 1.45 Å nist.gov. The S-H bond length is typically about 1.34 Å.
Bond Angles: The bond angles within the planar benzene ring are expected to be approximately 120° nist.gov. The C-C-S bond angle would also be close to 120°. The C-C≡C bond angle is characteristically linear, at 180° nist.gov. The C-S-H bond angle is generally around 90-100°.
Table 2: Expected Bond Lengths in this compound Based on Analogous Compounds
| Bond | Typical Length (Å) | Analogous Compound Source |
|---|---|---|
| C-C (aromatic) | ~1.397 | Benzene nist.gov |
| C-S | ~1.75 | Benzenethiol |
| S-H | ~1.34 | Benzenethiol |
| C-C (ring-alkyne) | ~1.45 | Phenylacetylene nist.gov |
| C≡C | ~1.20 | Phenylacetylene nist.gov |
| C-H (aromatic) | ~1.08 | Benzene nist.gov |
Table 3: Expected Bond Angles in this compound Based on Analogous Compounds
| Angle | Typical Value (°) | Analogous Compound Source |
|---|---|---|
| C-C-C (aromatic) | ~120 | Benzene nist.gov |
| C-C-S | ~120 | Benzenethiol |
| C-S-H | ~90-100 | Benzenethiol |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, or crystal packing, is directed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant:
S-H···π Interactions: A key interaction for aromatic thiols is the S-H···π interaction, where the weakly acidic thiol hydrogen acts as a donor to the electron-rich π-system of an adjacent molecule's benzene ring. This type of hydrogen bond, though weak, is directional and plays a crucial role in the organization of molecules in the crystal lattice.
π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces between the π-orbitals. These interactions contribute significantly to the cohesive energy of the crystal.
C-H···S and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the aromatic or acetylenic C-H bonds as donors and either a sulfur atom or a π-system as an acceptor, also contribute to the stability of the crystal structure.
These combined interactions result in a complex three-dimensional supramolecular architecture, where molecules are held in a specific, repeating arrangement that minimizes energy and maximizes packing efficiency.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its conjugated π-electron system, which includes the benzene ring and the ethynyl group.
The primary electronic transitions observed in this region are π → π* transitions. Benzene itself exhibits two such transitions, a strong one around 204 nm and a weaker, vibrationally structured band near 255 nm shimadzu.com. The presence of substituents on the benzene ring alters the energy of these transitions.
Effect of Substituents: Both the thiol (-SH) and ethynyl (-C≡CH) groups are chromophores that extend the conjugation of the benzene ring. This extension of the π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the π → π* transitions are shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. Phenylacetylene, for example, shows a primary absorption maximum around 236 nm photochemcad.com. The thiol group, acting as an auxochrome, would further contribute to this red shift.
n → π Transitions:* The sulfur atom in the thiol group possesses non-bonding lone pairs of electrons. Excitation of one of these electrons to an anti-bonding π* orbital (an n → π* transition) is possible. These transitions are typically much weaker in intensity than π → π* transitions and may be observed as a low-intensity shoulder at a longer wavelength than the main π → π* bands.
The UV-Vis spectrum, therefore, provides valuable information on the electronic structure, confirming the presence of the conjugated aromatic and acetylenic systems and the influence of the thiol auxochrome.
Table 4: Expected Electronic Transitions and Absorption Regions for this compound
| Type of Transition | Chromophore | Expected λmax Region (nm) |
|---|---|---|
| π → π* | Phenyl + Ethynyl System | > 255 |
Reactivity and Reaction Mechanisms of 3 Ethynylbenzenethiol
Thiol-Yne Click Reactions
The thiol-yne reaction, also known as alkyne hydrothiolation, is an atom-economical process that forms a vinyl sulfide (B99878) adduct from an alkyne and a thiol. wikipedia.orglscollege.ac.in This reaction can be initiated through either a radical-mediated pathway or by catalysis with transition metals. d-nb.info For aromatic alkynes like 3-ethynylbenzenethiol, the reaction typically yields a mono-adduct, as the resulting vinyl sulfide is less reactive towards a second thiol addition compared to aliphatic analogues. d-nb.infoacs.org
The radical-mediated addition of a thiol to an alkyne is a classic click reaction, characterized by high efficiency, mild reaction conditions, and insensitivity to many other functional groups. wikipedia.orgresearchgate.net The process proceeds via a free-radical chain mechanism. acsgcipr.org
The radical thiol-yne reaction follows a well-established two-step propagation cycle. d-nb.infonih.gov
Initiation: The reaction begins with the generation of a thiyl radical (RS•) from a thiol. This can be achieved by thermal or photochemical decomposition of a radical initiator, which then abstracts the hydrogen atom from the thiol group (-SH) of this compound or another added thiol. d-nb.infoacsgcipr.org
Propagation (Cycle 1):
Addition: The highly reactive thiyl radical adds across the carbon-carbon triple bond of the alkyne group on a this compound molecule. This addition is regioselective, with the sulfur atom adding to the terminal carbon, forming a more stable vinyl radical intermediate. nih.gov This mode of addition results in the characteristic anti-Markovnikov product. wikipedia.orgacsgcipr.org
Chain Transfer: The vinyl radical intermediate then abstracts a hydrogen atom from another thiol molecule. This step regenerates the thiyl radical, which can propagate the chain, and forms the final vinyl sulfide product. d-nb.infonih.gov
This process typically results in a mixture of (E/Z)-alkene isomers, although one may predominate depending on the reaction conditions. wikipedia.org For aromatic alkynes, the reaction effectively stops after this first addition, yielding the vinyl sulfide. acs.org
The generation of the initial thiyl radical can be controlled through different initiation methods.
Photoinitiated Processes: UV or visible light is commonly used to initiate the reaction in the presence of a photoinitiator. wikipedia.org Type I photoinitiators, which cleave unimolecularly upon irradiation to form radicals, are highly effective. researchgate.net The reaction can also be initiated using visible light in conjunction with photoredox catalysts. nih.gov Photoinitiation offers excellent spatiotemporal control and can often be performed at room temperature. researchgate.net
Thermal Initiated Processes: The reaction can also be started by heating the mixture in the presence of a thermal initiator, such as azobisisobutyronitrile (AIBN). wikipedia.orglscollege.ac.in Upon heating, the initiator decomposes, generating radicals that commence the chain reaction. While effective, thermal initiation generally requires higher temperatures and may offer less control compared to photochemical methods. d-nb.info The efficiency of thermally initiated polymerizations can be lower than their photoinitiated counterparts. d-nb.info
| Initiation Type | Initiator Example | Typical Conditions | Reference |
|---|---|---|---|
| Thermal | Azobisisobutyronitrile (AIBN) | Heating (e.g., 60-80 °C) in an inert solvent | wikipedia.orglscollege.ac.in |
| Photo (UV) | Irgacure 184 (1-Hydroxy-cyclohexyl phenyl ketone) | UV irradiation (e.g., 365 nm) at room temperature | researchgate.net |
| Photo (Visible Light) | Eosin Y with a co-initiator (e.g., DBU) | Visible light irradiation (e.g., green LED) at room temperature | nih.gov |
In addition to radical pathways, the hydrothiolation of alkynes can be efficiently catalyzed by various transition metal complexes. These methods offer an alternative route that can provide exceptional control over the reaction's regio- and stereoselectivity. d-nb.info The mechanism for these reactions generally involves migratory insertion rather than a radical chain process. d-nb.info
Several transition metals have proven effective in catalyzing the thiol-yne reaction. wikipedia.orgd-nb.info
Rhodium (Rh): Rhodium complexes, particularly Wilkinson’s catalyst (RhCl(PPh₃)₃), are highly effective for promoting the anti-Markovnikov addition of thiols to terminal alkynes. acs.org The reaction is proposed to proceed through the formation of a rhodium-hydrido-sulfide intermediate, followed by hydrorhodation of the alkyne. acs.org Rhodium catalysts are noted for their ability to produce linear vinyl sulfides with high selectivity. acs.orgescholarship.org
Iridium (Ir): Cationic iridium complexes have also been reported to catalyze the hydrothiolation of alkynes. wikipedia.orglscollege.ac.in
Gold (Au): Gold-catalyzed reactions are also known, providing another avenue for alkyne hydrothiolation. wikipedia.orgnih.gov Gold(I) complexes are often optimal catalysts for activating the alkyne towards nucleophilic attack by the thiol. nih.gov
Palladium (Pd): In contrast to rhodium, palladium catalysts such as bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) tend to favor the Markovnikov addition product. acs.org The mechanism is thought to involve a thiopalladation pathway, where the thiol adds to the metal center before the alkyne inserts into the palladium-sulfur bond. acs.org
A significant advantage of transition metal catalysis is the ability to precisely control the reaction outcome by selecting the appropriate metal, ligands, and conditions.
Regiocontrol (Anti-Markovnikov vs. Markovnikov): The choice of metal catalyst is the primary determinant of regioselectivity. As highlighted above, rhodium catalysts like RhCl(PPh₃)₃ reliably produce the anti-Markovnikov (linear) vinyl sulfide. acs.org Conversely, palladium catalysts such as PdCl₂(PhCN)₂ can be used to selectively obtain the Markovnikov (branched) isomer from the same starting materials. acs.org Furthermore, the regioselectivity of rhodium catalysts can be switched from anti-Markovnikov to Markovnikov by modifying the ligand environment, for instance by using specific N-heterocyclic carbene (NHC) ligands. nih.gov
Stereocontrol (E/Z Isomerism): Many transition-metal-catalyzed hydrothiolations also exhibit high stereoselectivity. For example, the hydrothiolation of terminal alkynes with thiols using RhCl(PPh₃)₃ not only gives the anti-Markovnikov product but does so with excellent stereoselectivity, yielding predominantly the trans-(E)-isomer. acs.org This control over the double bond geometry is a key feature that distinguishes it from radical-mediated pathways, which often produce E/Z mixtures.
| Catalyst | Predominant Regioisomer | Predominant Stereoisomer | Reference |
|---|---|---|---|
| RhCl(PPh₃)₃ (Wilkinson's Catalyst) | Anti-Markovnikov | trans-(E) | acs.org |
| PdCl₂(PhCN)₂ | Markovnikov | Not applicable (geminal product) | acs.org |
| RhCl(IPr)(py)(η²-olefin) | Markovnikov | Not applicable (geminal product) | nih.gov |
| CuNPs/TiO₂ | Anti-Markovnikov | cis-(Z) | nih.gov |
Base-Catalyzed Thiol-Yne Conjugate Additions
The thiol-yne reaction, a form of alkyne hydrothiolation, is a powerful click chemistry transformation for forming vinyl sulfides. wikipedia.orguab.cat In the presence of a base, the reaction proceeds via a conjugate addition mechanism, often referred to as a Michael addition. The base deprotonates the thiol group (-SH) of this compound to form a highly nucleophilic thiolate anion (-S⁻). This thiolate then attacks an activated alkyne, a Michael acceptor, which is an alkyne conjugated to an electron-withdrawing group (EWG).
The reaction is highly efficient and typically proceeds with high regioselectivity, following an anti-Markovnikov addition pattern where the sulfur atom attaches to the internal carbon of the alkyne. wikipedia.org The stereoselectivity can be influenced by reaction conditions, but often results in the formation of the Z-isomer as the major product. uab.cat The use of a catalyst, while not always necessary in the presence of a strong base, can significantly broaden the scope of reactants and improve reaction rates and stereoselectivity. nih.gov
Table 1: Key Features of Base-Catalyzed Thiol-Yne Addition
| Feature | Description |
| Mechanism | Nucleophilic 1,4-conjugate addition (Michael Addition). acs.org |
| Role of Base | Deprotonates the thiol to form a more reactive thiolate nucleophile. |
| Regioselectivity | Predominantly anti-Markovnikov addition. wikipedia.org |
| Stereoselectivity | Often yields a mixture of E/Z isomers, with conditions tunable to favor one. wikipedia.orguab.cat |
| Reactants | The thiol of this compound reacts with activated alkynes (e.g., propiolates, ynones). nih.gov |
Scope and Limitations with Diverse Reactants
The scope of the base-catalyzed thiol-yne conjugate addition involving this compound is broad, accommodating a variety of activated alkynes. The efficiency of the reaction is largely dependent on the nature of the electron-withdrawing group (EWG) on the alkyne.
Scope:
Ynones and Propiolates: Alkynes activated by ketone (ynones) or ester (propiolates) groups are excellent substrates, often reacting to completion under mild, base-catalyzed conditions. nih.govacs.org
Propiolamides: Amide-activated alkynes also participate in the reaction, though they may exhibit lower reactivity compared to ynones or propiolates. nih.gov
Sulfones and Nitriles: Alkynes activated by sulfone or cyano groups are also effective Michael acceptors for this transformation. nih.gov
Limitations:
Unactivated Alkynes: The base-catalyzed conjugate addition mechanism is generally ineffective for unactivated or electron-rich alkynes, as they lack the necessary electrophilicity to be attacked by the thiolate. Radical-initiated thiol-yne reactions are typically required for such substrates.
Table 2: Reactivity of this compound Thiol Group with Various Michael Acceptors
| Michael Acceptor (Alkyne) | Activating Group | Expected Reactivity | Typical Product |
| Methyl propiolate | Ester | High | Vinyl sulfide with ester group |
| Phenylpropiolamide | Amide | Moderate | Vinyl sulfide with amide group |
| 3-Butyn-2-one | Ketone | High | Vinyl sulfide with ketone group |
| Propiolonitrile | Nitrile | High | Vinyl sulfide with nitrile group |
Transformations Involving the Ethynyl (B1212043) Group
The terminal alkyne functionality of this compound is a gateway to a diverse range of chemical transformations, including cycloadditions, coupling reactions, and additions across the triple bond.
Cycloaddition Reactions (e.g., Huisgen Cycloaddition with Azides)
The ethynyl group serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. The most prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of "click chemistry." organic-chemistry.org
Thermal Cycloaddition: The uncatalyzed reaction requires high temperatures and often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, proceeding under mild conditions to exclusively yield the 1,4-disubstituted triazole isomer. organic-chemistry.orgchemeurope.com The reaction is highly reliable, wide in scope, and tolerant of many functional groups, although the thiol group may require protection or could interact with the copper catalyst.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl complexes, selectively produce the 1,5-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org This catalytic system can also accommodate internal alkynes.
Table 3: Regioselectivity in Huisgen Cycloaddition of this compound
| Catalyst | Reaction Type | Product Regioisomer |
| None (Thermal) | Huisgen Cycloaddition | Mixture of 1,4- and 1,5-isomers |
| Copper(I) | CuAAC | 1,4-isomer exclusively |
| Ruthenium (e.g., Cp*RuCl) | RuAAC | 1,5-isomer exclusively |
Oxidative Coupling Reactions (e.g., Glaser Coupling)
The terminal C-H bond of the ethynyl group is sufficiently acidic to be removed, allowing for oxidative homocoupling to form symmetric 1,3-diynes. The Glaser coupling, first reported in 1869, is the classic method for this transformation. wikipedia.orgrsc.org It traditionally uses a copper(I) salt, such as CuCl, a base like ammonia, and an oxidant, typically oxygen from the air. wikipedia.org
Several modifications have improved the versatility and efficiency of this reaction:
Eglinton Reaction: Uses a stoichiometric amount of a copper(II) salt, like copper(II) acetate (B1210297), in a solvent such as pyridine. wikipedia.org
Hay Coupling: A catalytic variant that employs a complex of copper(I) chloride with a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA). This complex is soluble in a wider range of organic solvents, and catalytic amounts of Cu(I) are regenerated in situ by the oxidant (air/O₂). wikipedia.orgorganic-chemistry.org
A key consideration when applying these methods to this compound is the potential for oxidation of the thiol group to form disulfides as a competing side reaction under the oxidative conditions. biolmolchem.com
Hydration and Hydroamination Reactions
The triple bond of the ethynyl group can undergo addition reactions with water (hydration) and amines (hydroamination) to produce carbonyl compounds and imines/enamines, respectively. These reactions are typically catalyzed by transition metal complexes.
Hydration: The addition of water across the alkyne bond of this compound, catalyzed by gold(I) or gold(III) complexes, follows Markovnikov's rule to produce an enol intermediate, which tautomerizes to the more stable 3-mercaptophenacyl ketone. nih.govmdpi.com
Hydroamination: The addition of a primary or secondary amine across the alkyne is an atom-economical method for forming C-N bonds. nih.gov Gold-catalyzed hydroamination is a common method, leading to the formation of enamines or imines, which are valuable synthetic intermediates. mdpi.com The regioselectivity depends on the specific catalyst and substrates used.
Reactivity with Organometallic Reagents
The protons on both the thiol and the terminal alkyne are acidic and will react with strong organometallic bases like Grignard reagents (R-MgX) or organolithium reagents (R-Li). The thiol proton (pKa ≈ 6-7 in water) is significantly more acidic than the terminal alkyne proton (pKa ≈ 25) and will be deprotonated first.
Using two or more equivalents of a strong organometallic base will result in the formation of a dianion (a magnesium or lithium thiolate-acetylide). This dianionic species is a powerful bifunctional nucleophile that can be used in subsequent reactions, such as alkylation or reaction with carbonyl compounds, to introduce substituents at both the sulfur and the terminal alkyne carbon. The reaction of Bunte salts with Grignard reagents is also a known method for sulfide synthesis, avoiding the use of thiols directly. nih.gov
Reactions at the Thiol Group
The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. For this compound, the thiol group is expected to undergo a range of characteristic reactions.
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a common reaction for thiols, involving the reaction of a thiolate anion with a disulfide bond. This reversible reaction would lead to the formation of a new disulfide and a new thiolate. In the case of this compound, this would involve its reaction with an existing disulfide (R-S-S-R) to form 3-ethynylphenyl disulfide and a new thiol (R-SH). The reaction mechanism proceeds through a nucleophilic attack of the 3-ethynylthiophenolate on one of the sulfur atoms of the disulfide bond. Specific kinetic and thermodynamic data for this reaction involving this compound are not documented.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the thiol group of this compound can be oxidized to higher oxidation states. Mild oxidizing agents would typically convert the corresponding thioether to a sulfoxide (B87167). Stronger oxidation would further oxidize the sulfoxide to a sulfone. The specific reagents, conditions, and yields for the oxidation of this compound or its thioether derivatives have not been reported.
Formation of Thioethers and Thiocarbonyl Derivatives
As a nucleophile, the thiolate of this compound is expected to react with alkyl halides in SN2 reactions to form thioethers. It could also react with acyl halides or anhydrides to form thioesters, a type of thiocarbonyl derivative. While these are standard transformations for aromatic thiols, specific examples and procedural data for this compound are not available.
Selective Functionalization of Dual Reactive Centers
This compound possesses two distinct reactive sites: the nucleophilic thiol group and the terminal alkyne (ethynyl group), which can undergo various addition and coupling reactions. The selective functionalization of one group while leaving the other intact is a significant challenge in synthetic chemistry. This typically requires careful selection of reagents and reaction conditions or the use of protecting groups. For instance, the thiol group could be protected while a Sonogashira coupling is performed on the alkyne. Conversely, the alkyne could be protected (e.g., as a silylacetylene) while the thiol is alkylated. However, there is no specific literature available that details these selective functionalization strategies for this compound.
Computational and Theoretical Investigations of 3 Ethynylbenzenethiol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules. For 3-ethynylbenzenethiol, these methods would provide invaluable insights into its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. A DFT calculation on this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This would provide key information on bond lengths, bond angles, and dihedral angles.
Substituents on a benzene (B151609) ring are known to influence its geometry. While the ethynyl (B1212043) and thiol groups are not particularly bulky, their electronic effects could lead to minor distortions from a perfect hexagonal benzene ring. DFT calculations on substituted benzenes have shown that electron-donating or electron-withdrawing groups can alter C-C bond lengths and ring planarity. For this compound, one would expect a synergistic electronic effect of the electron-donating thiol group and the electron-withdrawing (in a resonance sense) ethynyl group, influencing the aromatic system.
Table 1: Predicted Ground State Properties of this compound from Analogous DFT Studies
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Optimized Geometry | Near-planar structure with slight deviations in benzene ring bond lengths. | DFT studies on substituted benzenes. |
| Dipole Moment | Moderate dipole moment arising from the vector sum of the individual bond dipoles of the thiol and ethynyl groups. | General principles of molecular polarity and studies on similar aromatic compounds. |
| Vibrational Frequencies | Characteristic stretching frequencies for the S-H, C≡C, and aromatic C-H bonds. | Infrared spectroscopy and DFT calculations on thiophenols and ethynylbenzenes. |
Molecular Orbital Analysis (HOMO-LUMO Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.
For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs of the thiol group and the π-system of the benzene ring. The LUMO is likely to be a π* orbital distributed over the aromatic ring and the ethynyl group. The presence of both the thiol and ethynyl substituents would be expected to modulate the HOMO-LUMO gap compared to benzene, thiophenol, or ethynylbenzene. Computational studies on substituted aromatic systems have shown that the nature and position of substituents can fine-tune the HOMO-LUMO gap. elsevierpure.com
Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Characteristics | Influence of Substituents |
| HOMO | High electron density on the sulfur atom and the aromatic ring. | The thiol group will raise the HOMO energy, increasing nucleophilicity. |
| LUMO | Distributed over the aromatic ring and the ethynyl moiety. | The ethynyl group will lower the LUMO energy, increasing electrophilicity at the alkyne. |
| HOMO-LUMO Gap | Expected to be smaller than that of benzene, suggesting higher reactivity. | The combined effect of the thiol and ethynyl groups will likely narrow the gap. |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).
It is anticipated that the ESP map would show a region of high negative potential around the sulfur atom of the thiol group due to its lone pairs, making it a likely site for electrophilic attack or hydrogen bonding. The acidic proton of the thiol group would be represented by a region of positive potential. The π-system of the ethynyl group would also likely exhibit negative potential, making it susceptible to electrophilic addition. The aromatic ring would display a complex pattern of electron density influenced by both substituents.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide detailed insights into the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this would be particularly useful for understanding its participation in reactions such as thiol-yne additions or electrophilic aromatic substitution.
Transition State Characterization and Activation Energies
For a given reaction, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For instance, in a thiol-yne click reaction involving the addition of a nucleophile to the ethynyl group of this compound, computational modeling could identify the structure of the transition state and calculate the activation energy. researchgate.net Such calculations on related systems have shown that the nature of the substituents on the alkyne can significantly influence the activation barrier. nih.gov
Table 3: Hypothetical Transition State Analysis for a Thiol-yne Reaction of this compound
| Reaction Step | Predicted Transition State Characteristics | Factors Influencing Activation Energy |
| Nucleophilic Attack on Alkyne | Formation of a partial bond between the nucleophile and one of the alkyne carbons. | The electrophilicity of the alkyne (influenced by the thiol group), the nucleophilicity of the attacking species, and solvent effects. |
| Proton Transfer | Transfer of a proton to the newly formed carbanion. | The acidity of the proton source and the stability of the intermediate. |
Regioselectivity and Stereoselectivity Prediction
Many reactions can yield multiple products depending on the orientation of the reactants. Computational chemistry can be used to predict the regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the product).
In the case of an addition reaction to the ethynyl group of this compound, there are two possible sites of attack on the alkyne. Computational models, such as those based on frontier molecular orbital theory or analysis of the electrostatic potential, can predict which carbon of the alkyne is more susceptible to nucleophilic or electrophilic attack. researchgate.net For example, the distribution of the LUMO on the ethynyl carbons can indicate the preferred site for nucleophilic addition. Similarly, for electrophilic aromatic substitution, calculations can predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the existing substituents.
Solvent Effects on Reaction Pathways
Computational studies are crucial for understanding how solvents influence the reaction pathways of molecules like this compound. The thiol and ethynyl groups are both reactive moieties that can participate in various transformations, such as thiol-yne click reactions, and the solvent environment can significantly alter the kinetics and thermodynamics of these processes.
Theoretical models, particularly those based on Density Functional Theory (DFT), can elucidate the role of the solvent. researchgate.net Continuum solvation models, like the Polarizable Continuum Model (PCM), are often employed to simulate the bulk solvent effect on reaction intermediates and transition states. These models treat the solvent as a continuous dielectric medium, which can stabilize or destabilize charged or polar species that form during a reaction.
For reactions involving this compound, such as its addition to an alkene (a thiol-ene reaction), the polarity of the solvent is a key factor. nih.gov Computational studies on general thiol-ene reactions have shown that solvents have a more significant impact on hydrogen atom transfer steps than on propagation steps. researchgate.netnih.gov For instance, the chain transfer rate constant in radical thiol-mediated reactions can often be increased by using non-polar solvents. nih.gov Conversely, polar solvents might better stabilize polar transition states, potentially altering reaction barriers. chemrxiv.org In the context of a thiol-yne click reaction involving this compound, computational investigations would aim to model the energy profiles of the reaction in different solvents (e.g., water, DMF, non-polar organic solvents) to predict optimal reaction conditions. nih.gov Such studies can quantify the stabilization of radical intermediates and transition states, explaining why certain solvents accelerate the reaction while others may hinder it. chemrxiv.org
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular aggregation of this compound are governed by a delicate balance of noncovalent interactions. Computational methods are indispensable for exploring the molecule's conformational landscape and predicting the geometry and strength of its intermolecular complexes.
Conformational analysis of this compound would involve mapping the potential energy surface by rotating the thiol (-SH) and ethynyl (-C≡CH) groups relative to the benzene ring. These calculations help identify the most stable conformers and the energy barriers separating them. mdpi.com The interplay between these conformers can influence the molecule's reactivity and its packing in the solid state.
The primary hydrogen bond donor in this compound is the thiol group. Computational studies on analogous molecules like thiophenol have shown that the S-H group can form hydrogen bonds, though they are generally weaker than those formed by O-H groups. nih.gov In the self-aggregation of this compound, an S-H···S hydrogen bond could be a significant interaction, contributing to the formation of dimers and larger clusters. nih.gov
Furthermore, the ethynyl group provides two potential hydrogen bond acceptors: the π-electron cloud of the triple bond and the terminal hydrogen, which is weakly acidic. Theoretical calculations can model the geometry and energy of various hydrogen bonding arrangements:
S-H···π interactions: The thiol hydrogen of one molecule can interact with the π-system of the ethynyl group or the benzene ring of another.
C-H···S interactions: The acetylenic hydrogen can act as a donor to the sulfur atom of a neighboring molecule.
S-H···Solvent: In protic or polar solvents, the thiol group can form hydrogen bonds with solvent molecules, which can compete with self-aggregation. nih.gov
These interactions are critical in determining the supramolecular architecture and properties of the compound. mdpi.com
The benzene ring in this compound is capable of engaging in strong π-stacking interactions, which are fundamental to the structure of many aromatic compounds. nih.gov These interactions are primarily driven by dispersion forces and electrostatic interactions between the quadrupole moments of the aromatic rings. nih.govacs.org
Computational energy decomposition analyses can be used to dissect the physical origins of these stacking forces, separating them into electrostatic, dispersion, and exchange-repulsion components. acs.org For this compound, theoretical calculations would likely predict several stable π-stacked dimer geometries, including:
Parallel-displaced: Where the rings are parallel but offset from one another. This is often the most stable configuration for benzene derivatives.
T-shaped (or edge-to-face): Where the edge of one ring (the C-H bonds) points towards the face of the other.
The presence of the electron-withdrawing ethynyl group and the thiol group can modulate the electrostatic potential of the aromatic ring, influencing the preferred stacking geometry and interaction energy compared to unsubstituted benzene. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, computational chemistry provides a direct link between molecular structure and experimental data.
For this compound, DFT calculations can accurately predict its ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov These calculations provide theoretical chemical shifts that, when compared to experimental spectra, can aid in the definitive assignment of resonances and confirm the molecular structure. mdpi.com The predicted shifts are sensitive to the molecular conformation and the solvent environment, which can be modeled using continuum solvation models. liverpool.ac.uk
Below is a table of theoretically anticipated ¹H and ¹³C NMR chemical shifts for this compound.
Interactive Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models and may vary from experimental results.)
| Atom | Type | Predicted Chemical Shift (ppm) |
| SH | ¹H | 3.0 - 4.0 |
| C≡C-H | ¹H | 3.0 - 3.5 |
| Aromatic H | ¹H | 7.0 - 7.5 |
| C-SH | ¹³C | 128 - 132 |
| C-C≡CH | ¹³C | 122 - 125 |
| C≡CH | ¹³C | 80 - 85 |
| C≡CH | ¹³C | 75 - 80 |
| Aromatic C | ¹³C | 128 - 134 |
Similarly, the vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. uit.no These calculations involve computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). wisc.edu The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak in the IR spectrum. youtube.com This is invaluable for assigning spectral features to specific functional groups, such as the characteristic stretching frequencies of the S-H, C≡C, and acetylenic C-H bonds. masterorganicchemistry.com
Interactive Table 2: Predicted Vibrational Frequencies for this compound (Note: Calculated frequencies are often scaled to better match experimental values.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Acetylenic C-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Thiol S-H | Stretch | 2550 - 2600 |
| Alkyne C≡C | Stretch | 2100 - 2140 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Advanced Materials Applications of 3 Ethynylbenzenethiol and Its Derivatives
Polymer Chemistry and Network Formation
The dual functionality of 3-ethynylbenzenethiol allows for its participation in a variety of polymerization reactions, leading to diverse macromolecular architectures, from simple linear chains to complex three-dimensional networks.
Thiol-Yne Click Polymerization for Functional Polymers
The thiol-yne reaction is a powerful type of "click chemistry," prized for its high efficiency, mild reaction conditions, and high yields. nih.gov This reaction involves the addition of a thiol to an alkyne (or "-yne") group. A key feature of the thiol-yne reaction is its ability to proceed in a stepwise manner: a single alkyne group can react with up to two thiol groups. d-nb.info This versatility allows for precise control over the final polymer structure. The reaction can be initiated by various means, including radicals (photo- or thermo-initiation) or mediated by amines and transition-metal catalysts. d-nb.info
The thiol-yne click reaction provides a versatile platform for synthesizing polymers with controlled architectures. Depending on the reaction mechanism and the stoichiometry of the monomers, both linear and branched structures can be achieved.
Linear Polymers: While the dual addition capability of the thiol-yne reaction often leads to branched structures, linear polymers can be synthesized under specific conditions. d-nb.info For instance, transition-metal-catalyzed thiol-yne polymerizations can yield linear polymers with high regioselectivity and stereoselectivity. d-nb.info Amine-mediated and thermo-initiated processes can also produce linear polymer chains. d-nb.info The reaction of aromatic alkynes with thiols can be controlled to yield mono-adduct polymers, which are linear in nature. d-nb.info
Branched Polymers: Hyperbranched polymers and cross-linked networks are readily prepared using the thiol-yne click polymerization, leveraging the reaction's two-step addition process where one ethynyl (B1212043) group can react with two thiol groups. d-nb.info Photo-initiated thiol-yne polymerization, in particular, tends to produce polymers with hyperbranched structures. d-nb.info These highly branched architectures are of interest for applications requiring a high density of functional groups and unique rheological properties.
| Polymer Architecture | Synthesis Method | Key Features |
| Linear | Transition-metal-catalyzed, Amine-mediated, Thermo-initiated | Regio- and stereo-regular structures possible. d-nb.info |
| Branched | Photo-initiated radical polymerization | High degree of branching, formation of hyperbranched structures. d-nb.info |
The ability of the ethynyl group to react with two thiol groups makes this compound an excellent cross-linking agent for the formation of polymer networks. When reacted with multifunctional thiols, it can generate highly cross-linked, three-dimensional structures. nih.gov These networks are often robust, insoluble in common organic solvents, and thermally stable. nih.gov
Hydrogels, which are cross-linked polymer networks with a high water content, can also be synthesized using thiol-yne chemistry. By using water-soluble precursors, such as those based on poly(ethylene glycol) (PEG), hydrogel networks can be formed. A thermally responsive polymer hydrogel network, for example, was created by polymerizing an yne-terminated water-soluble homopolymer with a tetrafunctional thiol. rsc.org The properties of these hydrogels, such as swelling, mechanical strength, and degradation, can be tuned by adjusting the cross-linking density. nih.gov This can be achieved by using multi-arm alkyne and thiol precursors, which results in a denser network with a reduced ability to attract water and a slower degradation rate. nih.gov
| Network Type | Precursors | Key Properties | Applications |
| Cross-Linked Polymer | Multifunctional thiols and alkynes | High thermal stability, insoluble in organic solvents. nih.gov | Gas storage, separation, catalysis. nih.gov |
| Hydrogel | Water-soluble polymers (e.g., PEG) with thiol/alkyne groups | High water content, tunable mechanical strength and degradation. nih.gov | Soft tissue scaffolds, therapeutic delivery. nih.govnih.gov |
Poly(this compound) Synthesis and Characterization
The homopolymerization of monomers containing two different reactive groups like this compound presents a complex challenge. However, the polymerization of related diethynylarene monomers, such as diethynylbenzene (DEB), offers insights into potential pathways. The homopolymerization of DEB can proceed through one or both of its ethynyl groups, leading to linear, branched, or cross-linked structures. nih.gov The synthesis of a completely linear polymer from p-diethynylbenzene has been achieved through anionic polymerization, which prevents branching. nih.govmdpi.com
For a monomer like this compound, polymerization could theoretically proceed via different mechanisms, including:
Polymerization of the ethynyl group: This could lead to a polyacetylene-type backbone with pendant benzenethiol (B1682325) groups.
Thiol-yne "click" polymerization: In a self-polymerization scenario, the thiol group of one monomer could react with the ethynyl group of another, potentially leading to complex hyperbranched or networked structures.
Characterization of such polymers would involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the chemical structure, and X-ray Diffraction (XRD) to assess crystallinity. mdpi.com
Incorporation into Conjugated Polymer Systems
Incorporating monomers like this compound into conjugated polymer backbones is a strategy to fine-tune their electronic and optical properties for specific applications. Conjugated polymers are essential materials for organic electronics due to their unique semiconductor properties. nih.govnih.gov The introduction of functional groups can modify properties such as solubility, film morphology, and energy levels (HOMO/LUMO). nih.govnih.gov
The thiol group of this compound can be used to attach the monomer to a polymer backbone, while the ethynyl group can participate in further reactions or influence the electronic structure. Thiol-ene chemistry has been successfully used to synthesize side-chain functionalized monomers that are then polymerized to create conducting polymers with tailored properties. nih.gov This approach allows for the introduction of ionic, hydrophobic, or hydrophilic functionalities, which in turn affects the material's processability and surface chemistry. nih.gov By incorporating this compound or its derivatives, it is possible to create conjugated polymers with specific functionalities for advanced electronic devices.
Functional Monomers for Organic Electronics and Photonics
The unique electronic characteristics of the sulfur atom and the ethynyl group make this compound a promising functional monomer for organic electronics and photonics.
In organic electronics , the properties of conjugated polymers are critical. The introduction of fused aromatic rings or specific functional groups can alter the band gap and absorption spectrum of the resulting polymers. mdpi.com The sulfur atom in the thiol group can influence the electronic structure and interchain packing of the polymer, which is crucial for charge transport. ucla.edu Furthermore, the ability to create cross-conjugated or linearly conjugated pathways within a molecule can dramatically affect its conductance, a phenomenon known as quantum interference. frontiersin.org The strategic placement of sulfur atoms, as would be possible by incorporating this compound, can control these pathways. frontiersin.org
In photonics , materials with a high refractive index are valuable for optical applications. Thiol-yne networks composed of hydrocarbon-based dialkynes and dithiols have been shown to exhibit high refractive indices (above 1.65), with the value being directly related to the sulfur content. rsc.org The incorporation of the sulfur-rich this compound into polymer networks could therefore be a viable strategy for producing materials with high refractive indices for use in lenses, optical films, and other photonic components.
| Application Area | Relevant Property | Role of this compound |
| Organic Electronics | Charge transport, energy levels, conductivity | Modifies polymer backbone, influences interchain packing and quantum interference. ucla.edufrontiersin.org |
| Photonics | Refractive index | Increases sulfur content in polymer networks, leading to a higher refractive index. rsc.org |
Precursors for Organic Semiconductors and Conductors
This compound is a promising monomer for the synthesis of novel organic semiconducting and conducting polymers. The presence of both a thiol and an ethynyl group allows for polymerization through various mechanisms, most notably thiol-yne "click" chemistry. This reaction can proceed via a step-growth mechanism, which is advantageous for creating well-defined polymer structures.
The polymerization of this compound can lead to the formation of poly(thioether-vinylene)s or related conjugated polymers. In these materials, the sulfur atom's lone pairs can participate in the π-conjugated system, influencing the electronic properties of the polymer backbone. The resulting polymers are expected to exhibit semiconducting behavior, with the potential for their conductivity to be tuned by doping.
The general mechanism for the radical-mediated thiol-yne polymerization involves the addition of a thiyl radical across the alkyne, followed by hydrogen abstraction to form a vinyl sulfide (B99878). A second addition of a thiyl radical can occur, leading to a dithioether linkage. By controlling the stoichiometry and reaction conditions, it is possible to favor the formation of linear polymers with alternating vinyl sulfide and phenylene units, which are of interest for organic electronics.
While specific electrical conductivity data for polymers derived solely from this compound are not extensively reported, analogous poly(phenylene ethynylene) and poly(thienylene vinylene) systems exhibit conductivities that can be modulated over several orders of magnitude. For instance, some poly(thienothiophene vinylene) derivatives have shown low band gaps of around 1.5 eV, which is desirable for organic photovoltaic applications. It is anticipated that polymers of this compound would possess tunable electronic properties suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Method | Resulting Polymer Structure | Potential Properties |
| Radical-initiated Thiol-yne | Poly(thioether-vinylene) with phenylene units | Semiconducting, processable |
| Transition Metal-catalyzed | Poly(phenylene ethynylene) with thiol pendants | Conjugated, potential for high charge carrier mobility |
| Oxidative Polymerization | Cross-linked network | Thermally stable, potentially conductive |
Chromophores and Fluorophores for Optoelectronic Devices
Derivatives of this compound are valuable building blocks for the synthesis of chromophores and fluorophores for optoelectronic applications such as organic light-emitting diodes (OLEDs) and sensors. The phenylethynyl moiety is a well-known component of many fluorescent molecules, providing rigidity and extending the π-conjugation, which often leads to desirable photophysical properties.
The thiol group of this compound can serve as an anchoring point to other molecules or surfaces, while the ethynyl group is readily functionalized through reactions like the Sonogashira coupling. This allows for the construction of more complex, conjugated systems with tailored absorption and emission characteristics. For example, coupling this compound with aromatic halides can produce extended π-systems with tunable fluorescence.
The photophysical properties of such chromophores are highly dependent on the nature of the substituents on the aromatic rings. By introducing electron-donating or electron-withdrawing groups, it is possible to create "push-pull" systems that can exhibit strong intramolecular charge transfer (ICT), leading to large Stokes shifts and solvent-dependent emission (solvatochromism).
While specific data for this compound-based fluorophores is limited, analogous 3-(phenylethynyl)-9H-carbazole derivatives have been synthesized and show emission in the deep-blue to green-blue region of the spectrum. These compounds have been investigated as materials for OLEDs. It is expected that chromophores derived from this compound would exhibit interesting photophysical properties, making them suitable for use as emitters or hosts in OLEDs, as well as in fluorescent probes for sensing applications.
Table 2: Representative Photophysical Data for a Related Phenylethynyl-based Fluorophore
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole derivative | ~350-400 | ~416 | Moderate to High |
Note: Data is for a representative compound from the literature to illustrate the potential properties of this compound derivatives.
Materials for Nonlinear Optics
The versatile structure of this compound also makes it a candidate for the development of materials with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optical communications, data storage, and optical limiting. The key to a molecule exhibiting significant NLO response is typically a large change in dipole moment upon excitation, which is often achieved in molecules with a "push-pull" electronic structure.
By functionalizing the this compound molecule with strong electron-donating and electron-withdrawing groups, it is possible to design such NLO-active chromophores. The thiol group can act as a weak electron donor or can be used as a handle to attach stronger donor groups. The ethynyl group can be coupled with an acceptor moiety to complete the push-pull system. The phenylene ring and the ethynyl linker provide a conjugated bridge for efficient charge transfer from the donor to the acceptor.
The third-order NLO properties, such as the third-order susceptibility (χ(3)), are particularly important for applications like all-optical switching. Materials with large χ(3) values are highly sought after. While experimental NLO data for this compound derivatives are not widely available, theoretical studies on similar donor-π-acceptor systems suggest that the combination of a thiol-containing donor and a cyano- or nitro-substituted acceptor connected by a phenylethynyl bridge could lead to significant second-order (β) and third-order (γ) hyperpolarizabilities.
Self-Assembled Monolayers (SAMs) and Surface Functionalization
The thiol group in this compound provides a strong affinity for noble metal surfaces, particularly gold, making it an excellent candidate for the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a surface and are of great interest for modifying the chemical and physical properties of interfaces.
Adsorption on Noble Metal Surfaces (e.g., Gold)
When exposed to a gold surface, this compound is expected to chemisorb through the formation of a strong gold-thiolate bond. This process typically involves the cleavage of the S-H bond, with the sulfur atom binding to the gold surface. Studies on the adsorption of the parent compound, benzenethiol, on Au(111) have shown that the molecules form a well-ordered monolayer. researchgate.net The phenyl ring in benzenethiol SAMs is tilted with respect to the surface normal. researchgate.net For this compound, a similar ordered assembly is anticipated, with the molecules packing in a dense layer on the gold surface.
The presence of the ethynyl group at the meta position of the benzene (B151609) ring will influence the packing and orientation of the molecules within the SAM. The final structure of the SAM will be a result of the interplay between the gold-thiolate bond, van der Waals interactions between the aromatic rings, and potential interactions involving the terminal alkyne groups.
Tailoring Surface Properties and Interfacial Phenomena
One of the most significant advantages of using this compound for SAM formation is the presence of the terminal ethynyl group, which remains exposed at the monolayer-ambient interface. This "clickable" functionality provides a versatile platform for further surface functionalization. The ethynyl group can readily undergo a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
This post-assembly modification capability allows for the covalent attachment of a wide range of molecules, including biomolecules, polymers, and nanoparticles, to the gold surface in a highly specific and efficient manner. This opens up possibilities for creating surfaces with tailored properties for applications in biosensors, biocompatible coatings, and molecular electronics.
For example, by clicking a hydrophilic molecule onto the SAM, the wettability of the gold surface can be significantly altered. Conversely, attaching a hydrophobic molecule can create a water-repellent surface. The ability to precisely control the surface chemistry at the molecular level is a key feature of SAMs derived from this compound.
Design of Dendrimers and Star-Shaped Molecules
The trifunctional nature of this compound also makes it a valuable building block for the synthesis of complex macromolecular architectures such as dendrimers and star-shaped molecules. These highly branched, well-defined structures are of interest for applications in drug delivery, catalysis, and light-harvesting.
In the design of dendrimers, this compound can be used as a branching unit or as a core molecule. For instance, the thiol group can be protected while the ethynyl group is used in a divergent synthesis approach to build up dendritic wedges. Alternatively, in a convergent approach, pre-synthesized dendrons with a reactive group at the focal point can be attached to the this compound core via the thiol or ethynyl group.
The Sonogashira coupling reaction is a powerful tool for the synthesis of star-shaped molecules using this compound. By coupling the ethynyl group with multiple aryl halide-functionalized arms, it is possible to create star-shaped molecules with a central phenylene-thioether core. The properties of these macromolecules can be tuned by varying the nature of the arms. For example, incorporating fluorescent arms could lead to the development of novel light-emitting materials.
The precise control over the molecular structure offered by these synthetic strategies allows for the creation of functional macromolecules with tailored properties for a variety of advanced applications.
This compound and Its Derivatives as Versatile Building Blocks for Complex Supramolecular Assemblies and Frameworks
The unique molecular architecture of this compound, featuring both a thiol group and an ethynyl group on a benzene ring, positions it as a highly versatile building block in the construction of complex supramolecular assemblies and frameworks. The thiol moiety provides a strong anchoring point to metal surfaces and can act as a ligand for metal ions, while the ethynyl group serves as a valuable participant in non-covalent interactions, such as hydrogen bonding and π-stacking, crucial for the formation of extended, ordered structures. This dual functionality allows for the creation of a diverse range of supramolecular architectures, from self-assembled monolayers to intricate coordination polymers and metal-organic frameworks (MOFs).
The strategic placement of the thiol and ethynyl groups at the meta-position on the benzene ring influences the directionality of intermolecular interactions, enabling the formation of unique and complex topologies in the solid state. The interplay of these functional groups dictates the packing of molecules, leading to the formation of one-, two-, or three-dimensional networks with potential applications in materials science, including electronics, sensing, and catalysis.
The Role of Non-Covalent Interactions in Supramolecular Assembly
The ethynyl group of this compound and its derivatives plays a pivotal role in directing the self-assembly of these molecules through a variety of weak, non-covalent interactions. The acidic proton of the terminal alkyne can act as a hydrogen bond donor, forming C–H···X hydrogen bonds with suitable acceptors like oxygen, nitrogen, or even the π-system of another aromatic ring.
Research on analogous para-substituted ethynylbenzene derivatives has elucidated the importance of the C–H···O supramolecular synthon in crystal engineering. nih.govnih.gov For instance, in compounds like 4-ethynylanisole (B14333) and 4-ethynylbenzaldehyde, the molecular packing is dominated by infinite chains of molecules linked by intermolecular C–H···O hydrogen bonds. nih.govnih.gov Similarly, the potential for C–H···S interactions exists, as observed in 4-ethynylthioanisole, which exhibits weak bifurcated C–H···S and C–H···π interactions. nih.govnih.gov These findings suggest that this compound can participate in similar directional interactions, guiding the formation of predictable supramolecular motifs.
The following table summarizes key crystallographic data for related p-substituted ethynylbenzenes, illustrating the nature of the supramolecular interactions.
| Compound | Space Group | Key Intermolecular Interaction | Interaction Details |
| 4-ethynylanisole | P2₁/c | C–H···O | Infinite chains |
| 4-ethynylmethylbenzoate | P2₁/c | C–H···O | Infinite chains |
| 4-ethynylbenzaldehyde | P2₁2₁2₁ | C–H···O | Infinite chains |
| 4-ethynylthioanisole | P2₁/c | C–H···S / C–H···π | 3-dimensional network |
Formation of Metal-Organic Frameworks and Coordination Polymers
The thiol group of this compound can be deprotonated to form a thiolate, which is an excellent ligand for a wide range of metal ions. This allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net In these structures, the metal ions or clusters act as nodes, and the 3-ethynylbenzenethiolate molecules serve as the linkers, connecting the nodes to form an extended network.
The design of MOFs can be tuned by carefully selecting the metal center and the organic linker. semanticscholar.org The geometry and connectivity of the linker are crucial in determining the final structure and porosity of the MOF. semanticscholar.org While specific MOFs based solely on this compound are not extensively documented in the provided search results, the principles of MOF design using functionalized linkers are well-established. semanticscholar.orgcase.edu The presence of the ethynyl group on the linker can introduce additional functionality into the pores of the MOF, potentially influencing its gas sorption or catalytic properties.
The synthesis of thiol and thioether-based MOFs can be achieved through direct synthesis using pre-functionalized linkers or through post-synthetic modification where the thiol group is introduced after the framework has been formed. researchgate.net The resulting materials can exhibit a range of properties, from high porosity and surface area to conductivity and catalytic activity. researchgate.net
Self-Assembled Monolayers on Metal Surfaces
The strong affinity of the thiol group for noble metals, particularly gold, makes this compound an ideal candidate for forming self-assembled monolayers (SAMs) on these surfaces. When a gold substrate is exposed to a solution of this compound, the thiol groups chemisorb onto the surface, forming a highly ordered, single-molecule-thick layer.
The ethynyl groups in such a SAM would be exposed at the monolayer-air or monolayer-solvent interface, presenting a chemically functionalized surface. This functionality can be used for further chemical reactions, such as "click" chemistry, or to control the surface properties, such as wettability and adhesion. The ability to create well-defined surfaces with specific chemical functionalities is of great interest for applications in biosensing, electronics, and nanotechnology.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research into the synthesis of 3-Ethynylbenzenethiol and its derivatives will prioritize the principles of green and sustainable chemistry. nih.gov Current synthetic strategies often rely on multi-step processes that may involve harsh reagents or produce significant waste. The development of novel, more efficient synthetic pathways is a key objective.
One promising direction is the adoption of continuous-flow synthesis methodologies. mdpi.com This approach offers superior control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and reaction time. mdpi.com The use of reusable, solid-supported catalysts, such as acid-functionalized resins, within flow reactors presents a scalable and environmentally benign alternative to traditional batch processing. mdpi.com
Furthermore, research will likely focus on minimizing the use of hazardous or unpleasant reagents, such as volatile thiols, by exploring alternative, odorless sulfur sources and developing one-pot reaction cascades. researchgate.netresearchgate.netacs.org The exploration of greener solvents, particularly biomass-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), will be crucial in reducing the environmental footprint of synthesis. mdpi.com Innovative techniques such as microwave irradiation, mechanochemistry, and ultrasound-assisted synthesis, which can accelerate reactions and reduce energy consumption, are also expected to be applied to the production of functionalized aromatic thiols. nih.gov
Table 1: Comparison of Synthetic Methodologies for Aromatic Thiols
| Methodology | Traditional Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Efficiency | Variable, often lower yields | Generally high yields and purity |
| Scalability | Challenging | Readily scalable |
| Sustainability | Higher solvent/reagent use, more waste | Reduced waste, potential for solvent recycling |
| Control | Limited control over reaction parameters | Precise control over temperature, pressure, time |
| Safety | Handling of bulk hazardous materials | Improved safety with smaller reaction volumes |
Exploration of Unconventional Reactivity and Catalytic Pathways
The unique electronic properties conferred by the thiol and ethynyl (B1212043) groups make this compound a compelling candidate for exploring unconventional chemical transformations. Future research will delve into new reaction mechanisms and catalytic applications that leverage the dual functionality of the molecule.
The soft Lewis basicity of the sulfur atom suggests that this compound and its derivatives could serve as effective ligands in transition-metal catalysis. thieme-connect.de Organosulfur compounds are known to be valuable in catalytic systems, including in Sonogashira coupling reactions, which are directly relevant to the ethynyl group. rsc.org Future work could explore the design of novel catalysts where this compound acts as a ligand, potentially modulating the activity and selectivity of metal centers in cross-coupling and other transformations.
Additionally, the development of protocols involving the oxidative cleavage and subsequent functionalization of the carbon-sulfur bond represents a frontier in organosulfur chemistry. nih.gov Research into synergistic catalytic systems, perhaps combining metal nanoparticles with single-atom sites, could enable the transformation of thiols into more complex nitrogen-containing compounds like nitriles or amides under environmentally benign conditions. nih.gov The ability of thiols to participate in multi-step cascade reactions, promoting dearomatization, substitution, and ring expansion in a single operation, also opens up avenues for the rapid synthesis of complex heterocyclic scaffolds. acs.org
Advanced Characterization of Dynamic Processes and Self-Assembly
The thiol group of this compound provides a robust anchor for self-assembly on noble metal surfaces, particularly gold, forming well-ordered self-assembled monolayers (SAMs). northwestern.edunih.gov Future research will employ advanced surface science techniques to gain a deeper, molecular-level understanding of the structure and dynamics of these interfaces.
High-resolution scanning probe microscopies, such as Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM), will be pivotal. ulakbim.gov.truni-regensburg.dempg.de These techniques allow for the real-space visualization of individual molecules within a monolayer, revealing critical information about molecular packing, orientation, and the presence of defects. ulakbim.gov.trbeilstein-journals.orgrsc.org While STM probes the local electronic density of states, nc-AFM can elucidate the geometric structure, providing a comprehensive picture of the SAM. uni-regensburg.dempg.de
A key area of investigation will be the dynamic processes occurring at the surface. Thiolate species are known to be mobile on gold surfaces, leading to phenomena such as competitive adsorption, phase segregation in mixed monolayers, and the formation and diffusion of surface defects like etch pits. uh.edursc.org Understanding these dynamic behaviors is crucial for controlling the quality and stability of the SAMs. Advanced characterization will help elucidate how the interplay of intermolecular forces (e.g., π-π stacking of the benzene (B151609) rings) and substrate-adsorbate interactions dictates the final structure and stability of this compound monolayers. researchgate.netiphy.ac.cn
Integration into Multi-Responsive Materials and Smart Systems
The distinct functionalities of this compound make it an ideal building block for the creation of "smart" materials that can respond to external stimuli. The thiol group provides a reliable anchor to surfaces, while the terminal alkyne is a versatile handle for subsequent chemical modification via "click" chemistry. rsc.org
A significant future direction is the use of the thiol-yne click reaction, a powerful and efficient method for forming stable carbon-sulfur bonds. irjweb.comrsc.org By forming a SAM of this compound on a surface, the exposed alkyne groups can be further functionalized with a wide array of thiol-containing molecules (e.g., peptides, fluorophores, polymers). rsc.orgresearchgate.net This strategy allows for the creation of complex, multifunctional surfaces with precisely controlled chemical and physical properties.
This approach enables the design of multi-responsive systems. For example, a surface could be engineered to respond to changes in pH or redox potential via the thiol-gold bond while also responding to light or temperature through a moiety attached via the alkyne. Such materials could find applications in sensors, drug delivery systems, and smart coatings. The ability to create patterned surfaces using techniques like microcontact printing further expands the potential for integrating these molecules into sophisticated devices. harvard.edu
Computational Design and High-Throughput Screening of Derivatives
Computational chemistry and in silico screening methods will play an increasingly important role in accelerating the discovery and optimization of this compound derivatives for specific applications. These approaches offer a cost-effective and rapid alternative to traditional experimental screening. nih.gov
Future research will leverage density functional theory (DFT) to model the properties of novel derivatives. nih.gov Such calculations can predict key parameters including the geometric and electronic structure, interaction energy with surfaces like gold nanoclusters, and reactivity in processes such as thiol-Michael additions. nih.govresearchgate.net This allows for the rational design of molecules with tailored electronic properties for applications in molecular electronics or with optimized binding affinities for use in sensors.
Automated computational workflows will enable the high-throughput screening of large virtual libraries of this compound derivatives. nih.gov By systematically modifying substituents on the benzene ring, these workflows can rapidly assess how changes in structure affect function, identifying the most promising candidates for subsequent experimental synthesis and testing. This synergy between computational prediction and experimental validation will significantly streamline the development of new materials based on the this compound scaffold.
Interdisciplinary Research with Nanoscience and Engineering
The unique properties of this compound place it at the nexus of chemistry, materials science, nanoscience, and engineering. Its ability to form robust, well-defined SAMs on conductive surfaces is fundamental to its application in nanotechnology. nih.govuco.es
In the field of molecular electronics, SAMs of this compound can act as ultrathin dielectric layers or as components in single-molecule junctions. harvard.edu The conjugated aromatic system provides a pathway for electron transport, and the terminal alkyne group offers a site for modification to tune the electronic properties of the monolayer.
The intersection of SAM formation with click chemistry provides a powerful platform for surface engineering. rsc.org The thiol-yne reaction can be used to covalently attach biomolecules to create biocompatible interfaces for biosensors, or to link nanoparticles to surfaces for catalytic or plasmonic applications. irjweb.comresearchgate.net This interdisciplinary approach, combining bottom-up self-assembly with versatile covalent chemistry, is essential for fabricating the next generation of nanostructured devices, from advanced sensors and catalysts to novel electronic components.
Q & A
Q. Table 1. Key Analytical Techniques for this compound Characterization
Q. Table 2. Stability Testing Protocol
| Condition | Duration | Analysis Method | Critical Parameters |
|---|---|---|---|
| 40°C, 75% RH | 4 weeks | LC-MS | Degradation products, purity loss |
| -20°C, argon | 12 weeks | NMR | Structural integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
